4-Bromo-2,6-diaminopyridine
Overview
Description
4-Bromo-2,6-diaminopyridine is an organic compound with the molecular formula C5H6BrN3. It is characterized by the presence of bromine and amino functional groups attached to a pyridine ring. This compound is known for its applications in organic synthesis and various scientific research fields .
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Action Environment
The action, efficacy, and stability of 4-Bromo-2,6-diaminopyridine could be influenced by various environmental factors. For instance, it should be stored under an inert gas (nitrogen or argon) at 2–8 °C to maintain its stability .
Biochemical Analysis
Biochemical Properties
It is known to be a versatile reactant used in the preparation of a uracil DNA glycosylase . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in DNA repair processes.
Cellular Effects
Given its role in the preparation of a DNA repair enzyme, it may influence cell function by participating in DNA repair processes .
Molecular Mechanism
It is likely involved in the synthesis of uracil DNA glycosylase, suggesting it may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression related to DNA repair .
Metabolic Pathways
The metabolic pathways involving 4-Bromo-2,6-diaminopyridine are not well-characterized. It is known to be involved in the synthesis of a DNA repair enzyme, suggesting it may interact with enzymes or cofactors involved in DNA repair .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-diaminopyridine typically involves the bromination of 2,6-diaminopyridine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and purity. This often involves the use of continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,6-diaminopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The amino groups can be oxidized to nitro groups or reduced to form corresponding amines or imines.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile used, products like 4-alkoxy-2,6-diaminopyridine or 4-thio-2,6-diaminopyridine.
Oxidation Products: Compounds like 4-bromo-2,6-dinitropyridine.
Reduction Products: Compounds like this compound derivatives with reduced functional groups.
Scientific Research Applications
4-Bromo-2,6-diaminopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals and enzyme inhibitors.
Medicine: Research into its derivatives has shown potential for developing new drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
2,6-Diaminopyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Chloro-2,6-diaminopyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
4-Fluoro-2,6-diaminopyridine: Contains a fluorine atom, which significantly alters its electronic properties and reactivity compared to the bromine derivative.
Uniqueness: 4-Bromo-2,6-diaminopyridine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
4-bromopyridine-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H4,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHPZYVKCDTIHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1N)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465737 | |
Record name | 4-Bromo-2,6-diaminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329974-09-6 | |
Record name | 4-Bromo-2,6-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329974-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,6-diaminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,6-diaminopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Bromo-2,6-diaminopyridine interact with tin halide perovskites and what are the benefits of this interaction?
A1: this compound interacts with tin halide perovskites through two main mechanisms: []
- Hydrogen bonding: The amine groups in 4BrDP can form hydrogen bonds with the halide ions (iodine in this case) in the perovskite structure. This interaction further enhances stability and reduces energy losses by minimizing lattice strain and lowering the perovskite's Urbach energy (a measure of structural disorder). []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.